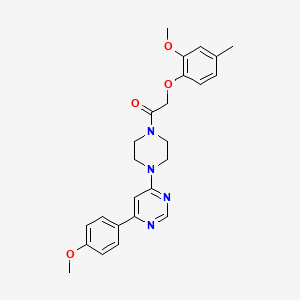

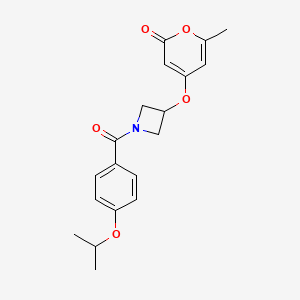

![molecular formula C18H11FN2S B2648570 (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 72740-57-9](/img/structure/B2648570.png)

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

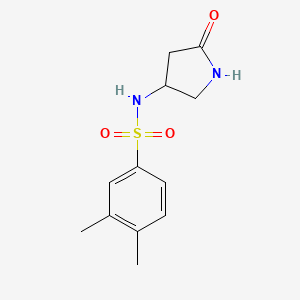

The compound “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile” is an organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), two phenyl rings (six-membered carbon rings), a nitrile group (a carbon triple-bonded to a nitrogen), and a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a certain degree of conjugation (alternating single and double bonds), which could give it interesting electronic properties. The presence of electronegative atoms like nitrogen, sulfur, and fluorine would also likely influence its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature given its molecular weight. Its solubility would depend on the specific arrangement of its atoms and the presence of polar groups .Aplicaciones Científicas De Investigación

Fluorescent pH Sensors

One significant application of thiazole derivatives is in the development of fluorescent pH sensors. A study describes the design and synthesis of a heteroatom-containing organic fluorophore exhibiting aggregation-induced emission (AIE) characteristics. This fluorophore demonstrates reversible fluorescence upon protonation and deprotonation, enabling its use as a pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Multi-Stimuli Responsive Materials

Another application is in the development of multi-stimuli responsive materials. A novel V-shaped molecule demonstrated morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, showing potential as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Antitumor Properties

Thiazole derivatives have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity in vitro against certain human breast cell lines. These compounds demonstrate a biphasic dose-response relationship, highlighting their potential in pharmaceutical development (Hutchinson et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

Thiazole derivatives are also utilized in the synthesis of materials for OLEDs. A study introduced a new bipolar fluorophore, showing impressive performance as the emitting layer in non-doped OLEDs and as a host for phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).

Chemosensors for Metal Ions

Thiazole-based Schiff base receptors have been reported for their selective and sensitive detection of metal ions, such as Al3+, demonstrating quick responses and excellent selectivity (Manna et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMOJXXBCIJENZ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)